2-Fluorobut-3-en-1-ol
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Overview
Description
2-Fluorobut-3-en-1-ol is an organic compound with the molecular formula C4H7FO. It is a fluorinated alcohol with a double bond in its structure, making it a versatile intermediate in organic synthesis. The presence of both a fluorine atom and an alcohol group in the molecule imparts unique chemical properties that are valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Fluorobut-3-en-1-ol can be synthesized through several methods. One common approach involves the fluorination of but-3-en-1-ol using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction typically occurs under mild conditions, and the product is purified through distillation or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may include the use of catalysts to enhance the reaction rate and selectivity. The final product is often subjected to rigorous quality control measures to ensure its purity and suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
2-Fluorobut-3-en-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The double bond can be reduced to form 2-fluorobutan-1-ol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) can be used under appropriate conditions.
Major Products Formed
Oxidation: 2-Fluorobut-3-enal or 2-fluorobutanoic acid.
Reduction: 2-Fluorobutan-1-ol.
Substitution: Products depend on the nucleophile used, such as 2-azidobut-3-en-1-ol or 2-cyanobut-3-en-1-ol.
Scientific Research Applications
2-Fluorobut-3-en-1-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and metabolic pathways involving fluorinated substrates.
Medicine: It is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and fluorinated analogs of biologically active molecules.
Industry: The compound is used in the production of specialty chemicals, agrochemicals, and polymers.
Mechanism of Action
The mechanism of action of 2-Fluorobut-3-en-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds or electrostatic interactions. The presence of the double bond and alcohol group allows for versatile chemical modifications, enabling the compound to participate in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-Fluorobutan-1-ol: Lacks the double bond present in 2-Fluorobut-3-en-1-ol.
3-Fluorobut-1-en-1-ol: The fluorine atom is located at a different position in the molecule.
2-Chlorobut-3-en-1-ol: Contains a chlorine atom instead of fluorine.
Uniqueness
This compound is unique due to the combination of its fluorine atom, double bond, and alcohol group. This combination imparts distinct reactivity and properties, making it a valuable intermediate in organic synthesis and a versatile tool in scientific research .
Properties
Molecular Formula |
C4H7FO |
---|---|
Molecular Weight |
90.10 g/mol |
IUPAC Name |
2-fluorobut-3-en-1-ol |
InChI |
InChI=1S/C4H7FO/c1-2-4(5)3-6/h2,4,6H,1,3H2 |
InChI Key |
BVGFHDJXKIXOAJ-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(CO)F |
Origin of Product |
United States |
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